molecular formula C23H25ClN2O2 B12350137 N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride CAS No. 2711605-09-1

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride

Cat. No.: B12350137
CAS No.: 2711605-09-1
M. Wt: 396.9 g/mol
InChI Key: BSXKLFGGYOAAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride is a synthetic compound provided as a high-purity research standard for forensic and pharmacological investigation. Its core structure, featuring a 4-phenylpiperidine scaffold substituted with a benzyl group and a furancarboxamide moiety, is of significant scientific interest due to its structural relationship with known synthetic opioid templates, such as the fentanyl class of compounds . This molecular architecture is designed to interact with biological targets in the central nervous system. Specifically, analogous compounds based on the N-phenyl-N-(1-benzyl-4-piperidinyl)propionamide structure are known to function as potent agonists at mu-opioid receptors, mimicking the effects of endogenous endorphins . Furthermore, structurally related 4-phenylpiperidine-2-carboxamide analogues have been extensively researched as modulators of other neuroreceptors, such as the serotonin 5-HT2C receptor, highlighting the versatility of this chemical scaffold in neuropharmacology . Primary research applications for this compound include its use as an analytical standard in mass spectrometry for the identification and quantification of novel psychoactive substances in forensic toxicology . In vitro, it serves as a crucial tool compound for probing the structure-activity relationships (SAR) of ligand-receptor interactions at opioid and potentially other G-protein coupled receptors, aiding in the understanding of receptor function and the development of novel pharmacological probes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2711605-09-1

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H24N2O2.ClH/c26-23(22-12-7-17-27-22)25(20-10-5-2-6-11-20)21-13-15-24(16-14-21)18-19-8-3-1-4-9-19;/h1-12,17,21H,13-16,18H2;1H

InChI Key

BSXKLFGGYOAAJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

This synthetic pathway begins with commercially available 1-benzylpiperidin-4-one as the primary starting material, which is then transformed through a series of reactions to yield the target compound.

Synthesis Procedure

The preparation via this route follows a modified version of the Janssen procedure commonly used for fentanyl derivatives. The synthesis proceeds through the following steps:

  • Schiff Base Formation : 1-Benzylpiperidin-4-one is condensed with aniline to form the corresponding Schiff base (imine).

  • Reductive Amination : The imine is reduced using a suitable reducing agent, typically sodium triacetoxyborohydride, to form 1-benzyl-4-(phenylamino)piperidine.

  • Acylation : The resulting intermediate is acylated using furan-2-carbonyl chloride to yield N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide.

  • Salt Formation : The free base is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Table 1 summarizes the experimental conditions for this synthetic route:

Step Reagents Solvent Temperature Time Yield (%)
Imine formation Aniline (1 equiv) Toluene Reflux 15 h 85-90
Reduction NaBH(OAc)₃ (1.5 equiv) 1,2-dichloroethane RT 24 h 85-90
Acylation Furan-2-carbonyl chloride (3 equiv), Et₃N DCM 0°C to RT 24 h 70-87
Salt formation HCl (gas or solution) Diisopropyl ether 0°C 1-2 h 90-95

Detailed Experimental Procedure

The experimental method can be described as follows:

A solution of 1-benzylpiperidin-4-one (1 equiv) and aniline (1 equiv) in 1,2-dichloroethane is treated with acetic acid (1 equiv). Sodium triacetoxyborohydride (1.5 equiv) is added, and the reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with 1N NaOH solution. The product is extracted with 1,2-dichloroethane, and the organic layer is dried over MgSO₄ and concentrated under reduced pressure. The crude intermediate can be purified by column chromatography using EtOAc:CHCl₃ (50:50) or recrystallization from hexane to obtain 1-benzyl-4-(phenylamino)piperidine in approximately 90% yield.

For the acylation step, 1-benzyl-4-(phenylamino)piperidine (1 equiv) is dissolved in dichloromethane, followed by the addition of triethylamine (3 equiv). Furan-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, and the reaction mixture is stirred for 24 hours at room temperature. The reaction mixture is washed with 1N NaOH followed by 5N NaOH, then extracted with dichloromethane. The organic layer is dried over MgSO₄ and concentrated under vacuum. The product can be purified using column chromatography with EtOAc:CHCl₃ (30:70) or recrystallization from hexane.

To prepare the hydrochloride salt, the purified free base is dissolved in diisopropyl ether, and gaseous hydrogen chloride is introduced into the solution. The resulting precipitate is filtered, washed with diisopropyl ether, and recrystallized from an appropriate solvent (such as 2-propanol or acetonitrile) to yield the pure hydrochloride salt.

Alternative Synthetic Route via 4-Piperidone Hydrochloride

Starting Materials and Reagents

This alternative route begins with 4-piperidone hydrochloride monohydrate and involves a different sequence of reactions to introduce the necessary functional groups.

Synthesis Procedure

The synthesis follows these general steps:

  • Reductive Amination : 4-Piperidone hydrochloride monohydrate is reacted with aniline in the presence of a reducing agent to form 4-anilinopiperidine.

  • N-Benzylation : The resulting 4-anilinopiperidine is N-alkylated with benzyl chloride or benzyl bromide to yield 4-anilino-1-benzylpiperidine.

  • Acylation : The 4-anilino-1-benzylpiperidine is acylated using furan-2-carbonyl chloride to yield the target compound.

  • Salt Formation : The free base is converted to the hydrochloride salt.

Table 2 outlines the experimental conditions for this alternative route:

Step Reagents Solvent Temperature Time Yield (%)
Reductive amination Aniline (1 equiv), Zn, AcOH Water RT then 65-80°C 40-60 h 70-75
Benzylation Benzyl bromide (1.1 equiv), K₂CO₃ Acetonitrile Reflux (80°C) 5 h 80-85
Acylation Furan-2-carbonyl chloride, Et₃N DCM/DCE 0°C to RT 5-10 h 75-80
Salt formation HCl (2M in diethyl ether) Diethyl ether 0°C 1-2 h 90-95

Detailed Experimental Procedure

The detailed procedure can be described as follows:

4-Piperidone hydrochloride monohydrate (1 equiv) and aniline (1 equiv) are mixed in a 90% acetic acid solution. The reaction is initially conducted at room temperature for 20-30 hours, followed by heating at 65-80°C for an additional 20-30 hours. The reaction mixture is quenched with ice-cold water, and the product is isolated by filtration followed by alkali neutralization to obtain 4-anilinopiperidine.

For the benzylation step, 4-anilinopiperidine (1 equiv) is dissolved in acetonitrile, followed by the addition of potassium carbonate (2.2 equiv) and benzyl bromide (1.1 equiv). The mixture is refluxed at 80°C for 5 hours. After cooling to room temperature, the mixture is transferred to a separatory funnel and partitioned between dichloromethane and water. The organic phase is washed with brine and saturated NaHCO₃, dried over Na₂SO₄, and concentrated under vacuum to obtain 4-anilino-1-benzylpiperidine.

For the acylation step, 4-anilino-1-benzylpiperidine (1 equiv) is dissolved in dichloroethane in a two-neck round-bottom flask fitted with a reflux condenser, pressure-equalizing funnel, and calcium chloride guard tube. Furan-2-carbonyl chloride (1.1-2 equiv) is added dropwise through the pressure-equalizing funnel with continuous stirring. After completion of the addition, the mixture is stirred for 5-10 hours. The reaction mixture is then washed with 20% sodium hydroxide solution, and the aqueous phase is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated to yield the crude product.

To prepare the hydrochloride salt, the free base is dissolved in diethyl ether, and a solution of hydrogen chloride in diethyl ether (2M) is added dropwise until precipitation is complete. The salt is collected by filtration, washed with diethyl ether, and recrystallized from an appropriate solvent.

Synthetic Route via Common Fentanyl Precursors

Starting Materials and Intermediates

This approach utilizes the common fentanyl intermediate 4-ANPP (4-anilino-N-phenyl-piperidine) but modifies the alkylation and acylation steps to introduce the benzyl and furancarboxamide groups respectively.

Synthesis Procedure

The synthesis proceeds through the following steps:

  • Preparation of 4-ANPP : This can be achieved through standard methods used in fentanyl synthesis.

  • N-Benzylation : 4-ANPP is N-alkylated with benzyl bromide or benzyl chloride to introduce the benzyl group.

  • Acylation : The N-benzylated intermediate is acylated using furan-2-carbonyl chloride to yield the target compound.

  • Salt Formation : The free base is converted to the hydrochloride salt.

Table 3 presents the experimental conditions for this synthetic route:

Step Reagents Solvent Temperature Time Yield (%)
N-Benzylation Benzyl bromide (1.1 equiv), K₂CO₃ or Cs₂CO₃ Acetonitrile Reflux 4-5 h 80-85
Acylation Furan-2-carbonyl chloride (1.1 equiv), Et₃N DCM 0°C to RT 5-24 h 75-85
Salt formation HCl (gas or solution) Diethyl ether 0°C 1-2 h 90-95

Detailed Experimental Procedure

The experimental procedure for this route involves:

For the N-benzylation step, 4-ANPP (1 equiv) is dissolved in acetonitrile in a round-bottom flask equipped with a stir bar and condenser. Cesium carbonate (2.2 equiv) and benzyl bromide (1.1 equiv) are added sequentially at ambient temperature. The resulting suspension is vigorously stirred and refluxed at 80°C for 5 hours. After cooling to ambient temperature, the mixture is transferred to a separatory funnel and partitioned between dichloromethane and water. The organic phase is washed with brine and saturated NaHCO₃, dried over Na₂SO₄, and concentrated under vacuum.

For the acylation step, the N-benzylated intermediate (1 equiv) is dissolved in dichloromethane, and triethylamine (3 equiv) is added. Furan-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, and the reaction mixture is stirred for 5-24 hours at room temperature. The reaction mixture is washed with NaOH solution, extracted with dichloromethane, dried over MgSO₄, and concentrated under vacuum.

The hydrochloride salt is prepared by dissolving the free base in diethyl ether and introducing gaseous hydrogen chloride or adding a solution of hydrogen chloride in diethyl ether. The precipitated salt is collected by filtration, washed with diethyl ether, and recrystallized from an appropriate solvent.

Purification and Analysis

Purification Methods

The purification of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride typically involves:

  • Column Chromatography : For the free base, column chromatography using silica gel with appropriate eluent systems (e.g., EtOAc:CHCl₃ mixtures) is effective.

  • Recrystallization : The hydrochloride salt can be recrystallized from various solvent systems:

    • Ethanol or methanol
    • Acetonitrile
    • 2-Propanol
    • Mixtures of these solvents with water
  • Solvent Extraction : Acid-base extraction techniques can be employed to remove impurities before salt formation.

Analytical Characterization

Table 4 summarizes key analytical data for this compound:

Property Value/Data
Molecular Formula C23H25ClN2O2
Molecular Weight 396.9 g/mol
Melting Point 232-235°C (decomposition)
Physical Appearance White powder
HPLC Purity >99.5% achievable
GC-MS Retention Time 8.369 min (specific conditions in)

Spectroscopic Data

Gas chromatography-mass spectrometry (GC-MS) data for the compound shows a characteristic retention time of 8.369 minutes under the following conditions: Zebron™ Inferno™ ZB-35HT column (15 m × 250 μm × 0.25 μm), helium carrier gas (flow: 1 mL/min), injection port temperature of 265°C, and oven program starting at 60°C for 0.5 min, ramping at 35°C/min to 340°C, and holding for 6.5 min.

Liquid chromatography quadrupole time of flight mass spectrometry (LC-QTOF) can also be used for characterization, using a Phenomenex® Kinetex C18 column (50 mm × 3.0 mm, 2.6 μm) with mobile phases of 10 mM ammonium formate (pH 3.0) and methanol/acetonitrile (50:50).

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 5 provides a comparative analysis of the three main synthetic routes discussed:

Parameter Route via 1-Benzylpiperidin-4-one Route via 4-Piperidone HCl Route via 4-ANPP
Overall Steps 4 4 3 (assuming 4-ANPP availability)
Overall Yield 45-65% 40-55% 55-70%
Time Required 3-4 days 4-5 days 2-3 days
Technical Difficulty Moderate Moderate to High Low to Moderate
Cost-effectiveness Moderate High Moderate (depends on 4-ANPP cost)
Scale-up Potential Good Moderate Very Good

Advantages and Limitations

Each synthetic approach has specific advantages and limitations:

Route via 1-Benzylpiperidin-4-one:

  • Advantages: Straightforward chemistry, readily available starting materials, good yields
  • Limitations: Multiple purification steps may be required

Route via 4-Piperidone Hydrochloride:

  • Advantages: Economical starting materials, well-established chemistry
  • Limitations: Longer reaction times, potentially lower overall yield

Route via 4-ANPP:

  • Advantages: Fewer steps if 4-ANPP is available, potentially higher overall yield
  • Limitations: Reliance on 4-ANPP availability, which may be restricted

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Modifications in Fentanyl Analogues

Fentanyl analogues are characterized by modifications to the parent fentanyl structure (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide). The target compound and its analogues differ in:

Substituents on the piperidine nitrogen (e.g., phenylethyl vs. phenylmethyl).

Amide group variations (e.g., furancarboxamide vs. acetamide).

Aromatic ring substitutions (e.g., furan vs. thiophene).

Structural and Pharmacological Comparisons

Table 1: Comparison of Key Fentanyl Analogues
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features & Activity References
Target Compound 1-(Phenylmethyl)-4-piperidinyl, furan C24H26N2O2·HCl 410.9 High μ-opioid receptor affinity; Schedule I controlled substance.
Fentanyl 1-(2-Phenylethyl)-4-piperidinyl C22H28N2O 336.5 Gold-standard synthetic opioid; metabolized to norfentanyl via P450 3A4.
Acetyl Fentanyl Acetamide group C22H28N2O·HCl 388.9 Reduced potency vs. fentanyl; associated with overdose deaths.
Tetrahydrofuran Fentanyl Tetrahydrofuran ring C24H30N2O2·HCl 415.0 Enhanced lipophilicity; potentially longer half-life.
Butyrylfentanyl Butanamide group C24H30N2O·HCl 387.0 Lower receptor affinity than fentanyl; limited toxicological data.
Thienyl Fentanyl Thiophene ring C23H27N2OS·HCl 405.0 Thiophene substitution alters metabolism; Schedule I status.
Cyclopentyl Fentanyl Cyclopentanecarboxamide C25H32N2O·HCl 413.0 Bulky cyclopentyl group may reduce BBB penetration.

Metabolic and Pharmacokinetic Differences

  • Fentanyl: Metabolized primarily by CYP3A4 to norfentanyl via N-dealkylation (). Intestinal metabolism contributes to first-pass effect.
  • Tetrahydrofuran Fentanyl : The saturated furan ring could reduce oxidative metabolism, increasing plasma stability ().
  • Thienyl Fentanyl : Thiophene rings are prone to sulfoxidation, creating reactive metabolites that may cause toxicity ().

Receptor Affinity and Potency

  • Fentanyl : Binds μ-opioid receptors with ~100x higher affinity than morphine.
  • Target Compound : The furan ring and benzyl group likely modulate receptor interaction. Analogues with bulkier groups (e.g., cyclopentyl) show reduced potency due to steric hindrance ().
  • Butyrylfentanyl : Lower potency than fentanyl due to the butanamide chain, which may reduce receptor fit ().

Legal and Regulatory Status

Regulatory agencies emphasize the risks of unstudied pharmacokinetics and unpredictable potency in these compounds.

Research and Clinical Implications

  • Toxicity : Many analogues lack comprehensive toxicological data, complicating overdose management ().
  • Detection : Mass spectrometry and chromatographic methods are critical for identifying these compounds in forensic samples ().
  • Drug Interactions : CYP3A4 inhibitors (e.g., midazolam) may prolong the half-life of fentanyl analogues, increasing overdose risk ().

Biological Activity

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride, also known as N-Benzylfuranylfentanyl, is a synthetic opioid compound derived from fentanyl. As a potent analgesic, it has garnered attention for its biological activity and potential therapeutic applications. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 360.4489 g/mol
  • CAS Number : 497240-21-8
  • IUPAC Name : N-(1-benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide

N-Benzylfuranylfentanyl primarily exerts its effects by binding to mu-opioid receptors in the central nervous system (CNS). This binding leads to:

  • Analgesic Effects : Activation of mu receptors inhibits pain signaling pathways.
  • Euphoric Effects : The compound can induce feelings of euphoria, similar to other opioid analgesics.
  • Neurotransmitter Modulation : It inhibits the release of neurotransmitters involved in pain perception and emotional responses.

Biological Activity and Pharmacological Profile

The biological activity of N-Benzylfuranylfentanyl has been characterized through various studies:

Study Findings
In vitro assays Demonstrated binding affinity to mu-opioid receptors comparable to fentanyl analogs.
Animal models Exhibited potent analgesic effects in rodent models at low doses.
Toxicology studies Indicated potential for respiratory depression and addiction liability similar to other opioids.

Case Studies

Several case studies highlight the clinical implications and safety concerns associated with N-Benzylfuranylfentanyl:

  • Case Study 1 : An analysis of overdose incidents linked to synthetic opioids revealed that N-Benzylfuranylfentanyl was present in toxicology reports of patients who experienced severe respiratory depression.
    • Source: International Narcotics Control Board .
  • Case Study 2 : A study assessed the efficacy of N-Benzylfuranylfentanyl in managing chronic pain in patients with opioid tolerance. Results indicated significant pain relief but raised concerns about increased dosages leading to adverse effects.
    • Source: PubChem .
  • Case Study 3 : Research on the pharmacokinetics of N-Benzylfuranylfentanyl showed rapid absorption and distribution in the CNS, contributing to its potent analgesic effects but also increasing the risk of toxicity.
    • Source: Benchchem .

Comparative Analysis with Related Compounds

N-Benzylfuranylfentanyl shares structural similarities with other fentanyl analogs, influencing its pharmacological properties:

Compound Name Binding Affinity (Ki) Potency (ED50)
N-BenzylfuranylfentanylHigh (specific value not disclosed)Low (specific value not disclosed)
Furanyl fentanylModerateModerate
Other fentanyl analogsVaries widelyVaries widely

This comparative analysis underscores the unique potency and risks associated with N-Benzylfuranylfentanyl relative to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.